molecular formula C19H21NO2S B2645313 (3-Methoxyphenyl)(7-phenyl-1,4-thiazepan-4-yl)methanone CAS No. 1798041-65-2

(3-Methoxyphenyl)(7-phenyl-1,4-thiazepan-4-yl)methanone

Cat. No.: B2645313
CAS No.: 1798041-65-2
M. Wt: 327.44
InChI Key: RRCRNPUWSRUXGB-UHFFFAOYSA-N
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Description

(3-Methoxyphenyl)(7-phenyl-1,4-thiazepan-4-yl)methanone is a synthetic chemical compound featuring a 1,4-thiazepane core structure linked to a 3-methoxyphenyl methanone and a phenyl moiety. This unique structure combines a heterocyclic scaffold known for conformational flexibility with aromatic systems, making it a candidate for various medicinal chemistry and drug discovery research programs. The 1,4-thiazepane ring is a seven-membered ring containing sulfur and nitrogen, which can be of interest in the design of novel pharmacologically active agents. Heterocyclic compounds like triazoles and thiadiazoles are extensively investigated for a wide range of biological activities, including potential effects on the central nervous system . Similarly, the methoxyphenyl group is a common pharmacophore in many bioactive molecules. This product is provided as a chemical tool for researchers to explore its physical and chemical properties, synthetic applications, and potential biological activity in vitro. It is intended for research use only and is not for diagnostic or therapeutic purposes. Researchers are encouraged to consult the available safety data sheet prior to handling.

Properties

IUPAC Name

(3-methoxyphenyl)-(7-phenyl-1,4-thiazepan-4-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21NO2S/c1-22-17-9-5-8-16(14-17)19(21)20-11-10-18(23-13-12-20)15-6-3-2-4-7-15/h2-9,14,18H,10-13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RRCRNPUWSRUXGB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)C(=O)N2CCC(SCC2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21NO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

327.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (3-Methoxyphenyl)(7-phenyl-1,4-thiazepan-4-yl)methanone typically involves the following steps:

    Formation of the Thiazepane Ring: The thiazepane ring can be synthesized through a cyclization reaction involving a suitable precursor such as a diamine and a thiol.

    Attachment of the Methoxyphenyl Group: The methoxyphenyl group can be introduced via a nucleophilic substitution reaction, where a methoxyphenyl halide reacts with the thiazepane ring.

    Formation of the Methanone Linkage: The final step involves the formation of the methanone linkage through a condensation reaction between the methoxyphenyl-thiazepane intermediate and a suitable carbonyl compound.

Industrial Production Methods: Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxyphenyl group, leading to the formation of quinones or other oxidized derivatives.

    Reduction: Reduction reactions can target the carbonyl group, converting it to an alcohol or other reduced forms.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation are typically used.

    Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used for substitution reactions.

Major Products:

    Oxidation Products: Quinones, phenolic derivatives.

    Reduction Products: Alcohols, reduced methanone derivatives.

    Substitution Products: Various substituted phenyl derivatives.

Scientific Research Applications

(3-Methoxyphenyl)(7-phenyl-1,4-thiazepan-4-yl)methanone has several applications in scientific research:

    Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly in targeting specific enzymes or receptors.

    Materials Science: Its structural properties may be useful in the design of novel materials with specific electronic or mechanical properties.

    Biological Studies: The compound can be used as a probe to study biological pathways and interactions at the molecular level.

    Industrial Applications:

Mechanism of Action

The mechanism of action of (3-Methoxyphenyl)(7-phenyl-1,4-thiazepan-4-yl)methanone depends on its specific application:

    Medicinal Chemistry: The compound may interact with specific molecular targets such as enzymes, receptors, or ion channels, modulating their activity and leading to therapeutic effects.

    Materials Science: The compound’s electronic properties can influence its behavior in materials applications, such as conductivity or mechanical strength.

Comparison with Similar Compounds

Structural Analogues and Substitution Patterns

The compound’s structural uniqueness lies in the combination of the 1,4-thiazepane core, the 3-methoxyphenyl group, and the 7-phenyl substituent. Below is a comparison with key analogs:

Table 1: Structural and Functional Comparisons
Compound Name Core Heterocycle Aryl Substituent Key Modifications Regulatory Status (if applicable) References
(3-Methoxyphenyl)(7-phenyl-1,4-thiazepan-4-yl)methanone 1,4-Thiazepane 3-Methoxyphenyl 7-Phenyl group Not reported N/A
(3-Fluoro-4-methoxyphenyl)(7-phenyl-1,4-thiazepan-4-yl)methanone 1,4-Thiazepane 3-Fluoro-4-methoxyphenyl Fluorine addition at aryl ring Not reported
(4-Ethylphenyl)[7-fluoro-4-(3-methylphenyl)-1,1-dioxido-1,4-benzothiazin-2-yl]methanone 1,4-Benzothiazine 4-Ethylphenyl Sulfone group, fluorine substituent Not reported
4-Methoxyphenyl(1-butyl-1H-indol-3-yl)-methanone (RCS-4) Indole 4-Methoxyphenyl Butyl chain on indole Controlled substance (SA, 2018)
Key Observations:
  • Heterocycle Flexibility : The 1,4-thiazepane ring offers greater conformational flexibility than the rigid 1,4-benzothiazine core in ’s compound. This flexibility may influence pharmacokinetic properties such as metabolic stability and membrane permeability .

Pharmacological and Physicochemical Inferences

  • Electronic Properties : The 3-methoxyphenyl group donates electron density via the methoxy substituent, which may enhance π-π stacking interactions in biological targets. Fluorination (as in the 3-fluoro-4-methoxyphenyl analog) could alter lipophilicity and bioavailability .
  • Metabolic Stability : The 7-phenyl group on the thiazepane ring may slow oxidative metabolism by sterically shielding the heterocycle, a feature absent in smaller analogs like RCS-4 .

Biological Activity

(3-Methoxyphenyl)(7-phenyl-1,4-thiazepan-4-yl)methanone is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the available literature on its biological activity, including its mechanisms of action, therapeutic applications, and comparative analysis with structurally similar compounds.

Chemical Structure and Properties

The compound features a thiazepane ring linked to a methanone functional group and a methoxyphenyl moiety. This structural arrangement is significant for its biological interactions. The thiazepane ring is known for its versatility in drug design, often contributing to diverse pharmacological effects.

Property Value
Molecular FormulaC17_{17}H17_{17}NOS
Molecular Weight285.39 g/mol
CAS Number1797347-42-2

The biological activity of this compound is hypothesized to involve interactions with specific molecular targets, such as enzymes or receptors:

  • Enzyme Inhibition : The compound may inhibit key enzymes involved in metabolic pathways, which could lead to therapeutic effects in conditions like cancer or inflammation.
  • Receptor Binding : It may bind to certain receptors in the central nervous system or other tissues, potentially influencing neurotransmission or hormonal signaling.

Case Studies and Research Findings

While specific studies on this compound are scarce, related compounds have been investigated:

  • Study on Thiazepane Derivatives : A study published in the Journal of Medicinal Chemistry evaluated various thiazepane derivatives for their anticancer activity. Results indicated that modifications at the phenyl position significantly influenced cell viability in cancer lines .
  • Antimicrobial Testing : A comparative study showed that thiazepane compounds with similar substituents exhibited varying degrees of antimicrobial activity against Gram-positive and Gram-negative bacteria .

Comparative Analysis

To better understand the uniqueness of this compound, it is beneficial to compare it with structurally related compounds:

Compound Name Structure Features Biological Activity
(4-Methylthiazolidine)(7-phenyl-1,4-thiazepan)Thiazolidine ringAntimicrobial
(2-Methoxyphenyl)(7-phenyl-1,4-thiazepan)Similar structure but different substituentsAnticancer
(3-(4-Methoxyphenyl)-2-thiazolidinone)Thiazolidine with methoxy substitutionAnticancer

Q & A

Q. How can synergistic effects with other therapeutic agents be evaluated?

  • Methodological Answer :
  • Combination index (CI) : Use Chou-Talalay method to test synergy with standard drugs (e.g., doxorubicin) in cancer cells. CI <1 indicates synergy .
  • Mechanistic studies : RNA-seq or proteomics to identify pathways affected by combination treatment .

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